2-(4-fluorophenyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole
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Overview
Description
2-(4-Fluorophenyl)-9-propyl-9H-imidazo[1,2-a][1,3]benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and clinical applications, including antiviral, anticancer, and anti-inflammatory activities . The presence of the imidazole ring fused with a benzimidazole moiety enhances its potential for various pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-9-propyl-9H-imidazo[1,2-a][1,3]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with a suitable aldehyde or ketone, followed by cyclization with a benzimidazole precursor . The reaction conditions often include the use of catalysts such as nickel or palladium, and solvents like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-9-propyl-9H-imidazo[1,2-a][1,3]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-9-propyl-9H-imidazo[1,2-a][1,3]benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-9-propyl-9H-imidazo[1,2-a][1,3]benzimidazole involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit bacterial cell division by targeting the FtsZ protein, which is crucial for bacterial cytokinesis . Additionally, it can interact with DNA or RNA, leading to the inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzimidazole Halides: Known for their antimicrobial and anticancer activities.
2-(Biphenyl-4-yl)imidazo[1,2-a]benzimidazoles: Exhibits significant biological activities, including antiviral and anticancer properties.
Uniqueness
2-(4-Fluorophenyl)-9-propyl-9H-imidazo[1,2-a][1,3]benzimidazole is unique due to its specific substitution pattern, which enhances its pharmacological profile. The presence of the fluorine atom increases its metabolic stability and bioavailability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C18H16FN3 |
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Molecular Weight |
293.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-propylimidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C18H16FN3/c1-2-11-21-16-5-3-4-6-17(16)22-12-15(20-18(21)22)13-7-9-14(19)10-8-13/h3-10,12H,2,11H2,1H3 |
InChI Key |
VTDAIFBYDCBNDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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